molecular formula C7H10O3 B8792311 Ethyl 2-hydroxypent-4-ynoate CAS No. 89898-34-0

Ethyl 2-hydroxypent-4-ynoate

Cat. No. B8792311
CAS RN: 89898-34-0
M. Wt: 142.15 g/mol
InChI Key: QHSXWCWVPSBMHG-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypent-4-ynoate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxypent-4-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxypent-4-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89898-34-0

Product Name

Ethyl 2-hydroxypent-4-ynoate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 2-hydroxypent-4-ynoate

InChI

InChI=1S/C7H10O3/c1-3-5-6(8)7(9)10-4-2/h1,6,8H,4-5H2,2H3

InChI Key

QHSXWCWVPSBMHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propargyl bromide (˜10 g) was added under a blanket of N2 to a 3-L round bottom flask containing 350 mL anhydrous THF and Zn (230 g, 3.5 mol). The mixture was stirred at room temperature for 30 min and then cooled in an ice bath. A toluene solution of ethyl glyoxylate (51 wt %, determined by NMR, 473 g, 2.36 mol) and a toluene solution of propargyl bromide (80 wt %, 352 g, 2.36 mol) were combined in 500 mL dry THF and 700 mL dry ether. This mixture was then added dropwise to the stirred slurry. After the addition was complete, the mixture was stirred at 0° C. overnight. The reaction mixture was then poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3M HCl. After separation of the organic layer, the aqueous layer was extracted with ether (3×300 mL) and the combined organic layers were dried over MgSO4. Filtration and removal of the solvents by rotary evaporation gave a dark blue oil, which was purified by column chromatography using silica gel with EtOAc/hexanes (30/70) as the eluent. Vacuum distillation of the resulting material (50-55° C./100 mTorr) gave the ester 2 as a colorless oil (170 g, 51%). 1H NMR δ 4.25 (m, 3H), 3.11 (d, 1H, J=6.4 Hz), 2.65 (m, 2H), 2.03 (t, 1H, J=2.7 Hz), 1.28 (t, 3H, J=7.2 Hz). 13C NMR δ 172.99, 78.53, 71.25, 68.64, 62.11, 24.81, 14.13.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
230 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.36 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
352 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name
Quantity
700 mL
Type
solvent
Reaction Step Nine
Name
Yield
51%

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